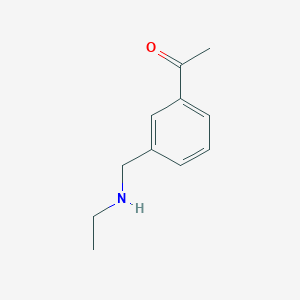

3'-(N-Ethylaminomethyl)acetophenone

Description

3'-(N-Ethylaminomethyl)acetophenone is a substituted aromatic ketone derived from acetophenone (C₆H₅C(O)CH₃), where a tertiary amine group (-CH₂-NH-CH₂CH₃) is introduced at the 3' position of the benzene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in pharmaceutical and agrochemical research.

Acetophenone derivatives are widely studied for their versatility in organic synthesis, fragrance production, and biological activities such as anti-inflammatory, antimicrobial, and pesticidal effects . The introduction of substituents like amino groups enhances solubility, reactivity, and bioactivity, as seen in compounds like apocynin and paeonol .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[3-(ethylaminomethyl)phenyl]ethanone |

InChI |

InChI=1S/C11H15NO/c1-3-12-8-10-5-4-6-11(7-10)9(2)13/h4-7,12H,3,8H2,1-2H3 |

InChI Key |

PDUATQOINJIZHS-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC(=CC=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The 3' position of acetophenone can be functionalized with various groups, each altering physicochemical and biological properties:

Physical and Chemical Properties

Substituents significantly influence melting/boiling points, solubility, and reactivity:

Key Chemical Reactions :

- Acetophenone: Oxidized to benzoic acid (acidified KMnO₄), reduced to 1-phenylethanol (Na/EtOH), and undergoes nitration at the meta position .

- Amino-Substituted Analogs: The N-ethylaminomethyl group may facilitate nucleophilic reactions or serve as a directing group in further substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.